![molecular formula C14H9ClN2OS B2876705 N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide CAS No. 941877-34-5](/img/structure/B2876705.png)

N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

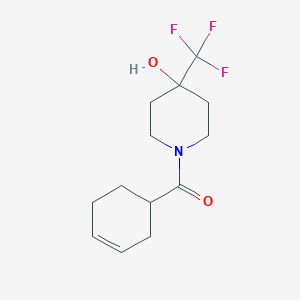

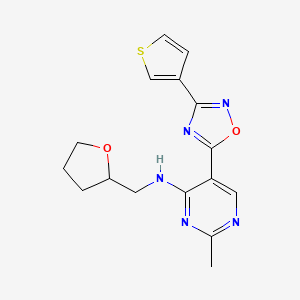

“N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” is a chemical compound that has been studied for its potential pharmacological properties . It contains a total of 22 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, and 1 five-membered ring .

Synthesis Analysis

The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of “N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The compound undergoes a series of reduction, acetylation, and nucleophilic substitution (SN2) reactions during its synthesis . The reaction involves the formation of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives .Physical And Chemical Properties Analysis

The compound has a melting point of 257–259 °C . Its IR spectrum shows peaks at 628 cm−1 (C–S–C benzothiazole), 826 cm−1 (C–Cl), 1461 cm−1 (C–N benzothiazole), 1497 cm−1 (C–O-C oxadiazole), 1516 cm−1 (C=C aromatic), and 3321 cm−1 (N–H) .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzothiazole derivatives have been identified as potential anticancer agents. Research has shown that compounds like N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide exhibit promising activity against various cancer cell lines. The benzothiazole nucleus is a part of several therapeutic agents synthesized for their remarkable pharmacological potentialities, including anticancer properties .

Antimicrobial and Antibacterial Agents

These compounds have been extensively studied for their antimicrobial activities. Novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which include the benzothiazole moiety, have shown variable activity against Gram-positive and Gram-negative bacterial strains. Some derivatives have exhibited promising activity against Staphylococcus aureus with significant minimum inhibitory concentration (MIC) values .

Antidiabetic Effects

Benzothiazole derivatives are also investigated for their potential antidiabetic effects. The structural similarity to thiazolidinediones, which are a class of antidiabetic drugs, suggests that benzothiazole compounds could be used in the management of diabetes through various mechanisms, including the modulation of insulin sensitivity .

Anti-Inflammatory Properties

The anti-inflammatory properties of benzothiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They have been shown to interfere with inflammatory pathways, potentially providing relief from conditions such as arthritis and other inflammatory disorders .

Neuroprotective Applications

Benzothiazole compounds have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. For instance, riluzole, which contains a benzothiazole nucleus, is used for the treatment of amyotrophic lateral sclerosis (ALS), indicating the potential of benzothiazole derivatives in neuroprotection .

Anticonvulsant Activity

The benzothiazole nucleus has been incorporated into compounds that exhibit anticonvulsant activity. These compounds can be used in the development of new medications for the treatment of epilepsy and other seizure disorders, providing an alternative to current antiepileptic drugs .

Wirkmechanismus

While the exact mechanism of action of “N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” is not specified, compounds with a similar structure have been evaluated for their anti-inflammatory activity . These compounds inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Zukünftige Richtungen

Future research could focus on further exploring the anti-inflammatory and analgesic activities of “N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” and its derivatives . Molecular docking studies could also be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-11-4-2-1-3-10(11)14(18)17-9-5-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBXVGJVLPVEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)

![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)

![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)

![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)

![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)

![Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine](/img/structure/B2876643.png)